molecular formula C20H20N2O2 B12595544 1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea CAS No. 648420-20-6

1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea

Cat. No.: B12595544
CAS No.: 648420-20-6
M. Wt: 320.4 g/mol
InChI Key: CXHBPZXJTRSPFC-UHFFFAOYSA-N
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Description

1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea is a substituted urea derivative characterized by a benzyl-ethyl group at the N1 position and a 7-hydroxynaphthalen-1-yl substituent at the N3 position. Urea derivatives are widely studied for their structural diversity and applications in medicinal chemistry, materials science, and catalysis.

Properties

CAS No.

648420-20-6

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

1-benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea

InChI

InChI=1S/C20H20N2O2/c1-2-22(14-15-7-4-3-5-8-15)20(24)21-19-10-6-9-16-11-12-17(23)13-18(16)19/h3-13,23H,2,14H2,1H3,(H,21,24)

InChI Key

CXHBPZXJTRSPFC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)NC2=CC=CC3=C2C=C(C=C3)O

Origin of Product

United States

Preparation Methods

Direct Reaction Method

One common method involves the direct reaction of benzyl isocyanate with 7-hydroxynaphthalen-1-amine. This method typically requires the following steps:

  • Reagents : Benzyl isocyanate, 7-hydroxynaphthalen-1-amine, and an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Procedure :

    • The amine is dissolved in the solvent under an inert atmosphere.
    • Benzyl isocyanate is added dropwise while stirring.
    • The reaction mixture is heated to facilitate the formation of the urea bond.
  • Yield : This method can yield high purity products, often above 80%, depending on the reaction conditions and the purity of starting materials.

Three-component Reaction

Another effective approach involves a three-component reaction using carbonyldiimidazole (CDI) as a coupling agent:

  • Reagents : CDI, benzylamine, and 7-hydroxynaphthalen-1-amine.

  • Procedure :

    • CDI is first reacted with one of the amines to form an active intermediate.
    • The second amine is then introduced to form the urea linkage.
  • Yield : This method has been reported to achieve yields of approximately 90% under optimized conditions, such as controlled temperature and stoichiometry.

Urethane Intermediate Method

This method utilizes urethane intermediates that can be converted into ureas:

  • Reagents : A urethane derivative (e.g., phenyl carbamate), benzylamine, and triethylamine as a base.

  • Procedure :

    • The urethane is treated with benzylamine in the presence of triethylamine.
    • The mixture is heated to promote the reaction, leading to urea formation.
  • Yield : Yields can vary but are generally around 70%-80%, with purification by column chromatography often required.

The following table summarizes the key aspects of each preparation method discussed:

Method Key Reagents Conditions Yield (%) Advantages
Direct Reaction Benzyl isocyanate, amine Inert atmosphere, heating >80 Simple and direct
Three-component Reaction CDI, two different amines Controlled temperature ~90 High selectivity
Urethane Intermediate Method Urethane derivative, benzylamine Heating with base ~70 Utilizes stable intermediates

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of benzylamine and ethylamine derivatives.

    Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows chemists to modify its structure for specific applications. For instance:

  • Oxidation: The hydroxyl group can be oxidized to form ketone or quinone derivatives.
  • Reduction: The urea moiety can be reduced to produce corresponding amines.

These transformations are critical for developing new compounds with desired properties.

Biology

In biological research, this compound is investigated as a biochemical probe to study enzyme interactions and protein binding. Its structure allows it to interact with specific molecular targets:

  • The hydroxyl group on the naphthalene ring can form hydrogen bonds with active sites of enzymes.
  • The urea moiety interacts with protein residues through hydrogen bonding and van der Waals forces.

These interactions can modulate enzyme activity, making it valuable in studying metabolic pathways and drug design.

Medicine

The therapeutic potential of 1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea is being explored for its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit specific pathways involved in inflammation and cancer progression. For example:

  • Research indicates that compounds with similar structures have demonstrated efficacy in reducing tumor growth in animal models.

A detailed investigation into its pharmacodynamics and pharmacokinetics is necessary to establish its clinical relevance.

Industry

In industrial applications, this compound is utilized in developing specialty chemicals and materials with unique properties. Its structural versatility allows for the formulation of products used in various sectors, including:

  • Coatings: Enhancing the durability and performance of paints and coatings.
  • Plastics: Improving the mechanical properties of polymers.

Case Study 1: Anticancer Activity

A study conducted on derivatives of 1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea showed promising results in inhibiting cell proliferation in cancer cell lines. The compound was tested against several cancer types, demonstrating significant cytotoxic effects at micromolar concentrations.

Case Study 2: Enzyme Interaction Studies

Research involving this compound as a probe for studying enzyme kinetics revealed that it effectively inhibited specific enzymes involved in metabolic pathways. The binding affinity was assessed using surface plasmon resonance, indicating strong interaction with target enzymes.

Mechanism of Action

The mechanism of action of 1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group on the naphthalene ring can form hydrogen bonds with active sites of enzymes, while the urea moiety can interact with protein residues through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The provided evidence highlights two closely related urea derivatives synthesized under similar conditions ():

1-Benzyl-3-(4-methoxybenzyl)urea (3ae)

  • Structure : N1-benzyl, N3-(4-methoxybenzyl).
  • Yield : 90% (white solid, mp 126°C).
  • Spectroscopy : Distinct $ ^1H $ NMR signals at δ 7.14–7.28 (aromatic protons) and δ 3.72 (methoxy group).

1-Benzyl-1-ethyl-3-(4-methoxybenzyl)urea (3af)

  • Structure : N1-benzyl-ethyl, N3-(4-methoxybenzyl).
  • Yield : 84% (yellow oil).
  • Spectroscopy : Similar aromatic signals but lacks a methoxy group in the $ ^13C $ NMR spectrum compared to 3ae.

Key Structural and Functional Differences:

Property Target Compound (7-hydroxynaphthalen-1-yl) 3ae (4-methoxybenzyl) 3af (4-methoxybenzyl, N1-ethyl)
Aromatic Substituent Naphthalene hydroxyl Methoxybenzyl Methoxybenzyl
N1 Substituent Benzyl-ethyl Benzyl Benzyl-ethyl
Physical State Not reported (inference: solid) White solid Yellow oil
Hydrogen Bonding Strong (due to -OH) Moderate (methoxy) Moderate (methoxy)
Synthetic Yield Not reported 90% 84%

Mechanistic and Electronic Insights:

  • Naphthalene vs. Benzyl Groups : The 7-hydroxynaphthalen-1-yl group introduces extended π-conjugation and a hydroxyl group, which may enhance UV absorption and hydrogen-bonding interactions compared to 3ae/3af’s methoxybenzyl groups .
  • Ethyl Substitution : The N1-ethyl group in the target compound and 3af likely increases lipophilicity compared to 3ae’s unsubstituted benzyl group, affecting solubility and reactivity .
  • Spectroscopic Shifts : The hydroxyl group in the target compound would deshield adjacent protons in $ ^1H $ NMR (δ ~5–6 ppm for -OH), contrasting with 3ae/3af’s methoxy signals (δ ~3.7 ppm) .

Research Findings and Implications

Functional Comparisons:

  • Solubility : The naphthalene hydroxyl group in the target compound likely improves aqueous solubility compared to 3ae/3af’s methoxy groups, which are more lipophilic .
  • Biological Activity : Hydroxyl groups often enhance binding to biological targets (e.g., enzymes, receptors) via hydrogen bonds, suggesting the target compound may have distinct pharmacological profiles compared to 3ae/3af.

Biological Activity

1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea is a synthetic compound belonging to the class of urea derivatives, characterized by its unique structural components that confer various biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The compound's chemical structure is defined by the following parameters:

Property Details
CAS Number 648420-21-7
Molecular Formula C25H22N2O2
Molecular Weight 382.5 g/mol
IUPAC Name 1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea
Canonical SMILES C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C=C(C=C4)O

Antimicrobial Properties

Research indicates that compounds similar to 1-benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea exhibit significant antimicrobial activity. For instance, studies have shown that urea derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies. The compound has shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The observed activity is attributed to its ability to induce apoptosis in cancer cells through various pathways, including the modulation of enzyme activities and cellular signaling pathways .

Case Studies

In one study, a related compound demonstrated an IC50 value of 0.046 μM against LSD1, a target associated with cancer progression. This suggests that structural modifications in urea derivatives can enhance their anticancer efficacy . Another study reported that treatment with similar compounds resulted in significant apoptosis in MCF-7 cells, with a marked increase in early and late apoptotic cells compared to untreated controls .

The biological activity of 1-benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : It triggers intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, preventing cancer cells from dividing.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of 1-benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea:

Compound IC50 (μM) Target Activity
1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)ureaTBDVarious cancer cellsAnticancer
1-Benzyl-3-(7-hydroxynaphthalen-1-yl)ureaTBDLSD1Moderate
1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)ureaTBDCancer cellsHigh

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